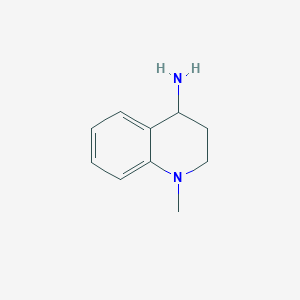

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The compound 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine possesses the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 1-methyl-3,4-dihydro-2H-quinolin-4-amine. The structural identifier follows standard heterocyclic naming protocols, where the tetrahydroquinoline core represents a partially saturated quinoline ring system with a methyl substituent at the nitrogen position and an amino group at the 4-position.

The compound exists under several synonymous designations within chemical databases. Alternative names include 1-Methyl-3,4-dihydro-2H-quinolin-4-amine, 4-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl-, and 1-Methyl-1,2,3,4-tetrahydro-4-quinolinamine. These nomenclature variations reflect different systematic approaches to describing the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.

The chemical identifier systems provide standardized representations of this compound's structure. The International Chemical Identifier representation is InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3, while the Simplified Molecular Input Line Entry System notation is CN1CCC(C2=CC=CC=C21)N. These standardized formats enable precise identification and database searching across various chemical information systems.

Related structural isomers within the tetrahydroquinoline family include positional isomers where the amino group occupies different positions on the ring system. For instance, 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline represents a positional isomer with the amino group located at the 7-position rather than the 4-position. This isomer maintains the same molecular formula C₁₀H₁₄N₂ but exhibits different chemical and biological properties due to the altered substitution pattern.

| Isomer | Chemical Abstracts Service Number | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | 851390-46-0 | 162.23 g/mol | 4-amino, 1-methyl |

| 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline | 304690-94-6 | 162.23 g/mol | 7-amino, 1-methyl |

Molecular Geometry and Conformational Analysis

Computational studies using high-level quantum chemistry calculations have revealed that 1,2,3,4-tetrahydroquinoline derivatives, including 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine, exhibit complex conformational behavior due to the flexibility of the saturated ring portion. The tetrahydroquinoline scaffold allows for multiple conformational arrangements, with the saturated six-membered ring adopting different puckering conformations while maintaining the planar aromatic portion of the molecule.

Advanced conformational analysis using second-order Møller-Plesset perturbation theory calculations has identified four stable conformations for the parent tetrahydroquinoline system, consisting of two pairs of energetically equivalent enantiomorphic conformers. These conformers are separated by relatively low energy barriers of approximately 104 wavenumbers, which allows for conformational cooling under appropriate experimental conditions. The conformational preferences are influenced by the interplay between ring strain, steric interactions, and electronic effects.

High-resolution microwave spectroscopy studies have provided precise experimental validation of computational predictions regarding conformational behavior. Fourier transform microwave spectroscopy measurements in the frequency range of 7-20 gigahertz, conducted using both In-phase/quadrature-phase-Modulation Passage-Acquired-Coherence Technique and coaxially oriented beam resonator arrangement methods, have determined accurate rotational constants and nuclear hyperfine coupling parameters for the most stable conformer.

The experimental rotational spectroscopy data indicates that under supersonic jet expansion conditions, conformational relaxation occurs efficiently, with only the most stable enantiomeric pair contributing to the observed spectrum. This finding suggests that the conformational equilibrium strongly favors the lowest energy arrangement, with higher energy conformers rapidly converting to the more stable forms during the expansion process.

| Conformational Parameter | Value | Method |

|---|---|---|

| Energy barrier between conformers | 104 cm⁻¹ | MP2 calculations |

| Number of stable conformers | 4 | Quantum chemistry |

| Microwave frequency range | 7-20 GHz | FTMW spectroscopy |

The amino substituent at the 4-position introduces additional conformational considerations related to the orientation of the amino group relative to the ring system. The nitrogen atom can adopt different orientations, affecting both the overall molecular geometry and the potential for intermolecular interactions such as hydrogen bonding.

Electronic Structure and Aromaticity Considerations

The electronic structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine reflects the unique combination of aromatic and saturated components within the same molecular framework. The compound contains a benzene ring fused to a partially saturated pyridine ring, creating a hybrid electronic system where aromatic character is localized primarily within the benzene portion while the saturated region exhibits typical aliphatic electronic properties.

Density functional theory studies on related tetrahydroquinoline systems have provided insights into the electronic characteristics of these compounds. The aromatic benzene ring maintains its characteristic electron delocalization, contributing to the overall stability of the molecular system. The nitrogen atom in the saturated ring portion exhibits typical tertiary amine character when substituted with the methyl group, while the 4-amino group introduces additional electronic effects through its lone pair electrons.

The frontier molecular orbital analysis reveals important information about the electronic reactivity of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insights into the compound's chemical reactivity and potential for electronic transitions. Related quinoline derivatives show energy gaps that vary depending on the substitution pattern and the nature of functional groups present.

The presence of two nitrogen atoms in the molecular structure creates multiple sites for electronic interactions. The tertiary nitrogen in the ring system can participate in coordination chemistry and hydrogen bonding as an electron donor, while the primary amino group at the 4-position offers both hydrogen bond donor and acceptor capabilities. These electronic features contribute to the compound's potential biological activity and chemical reactivity.

Nuclear magnetic resonance spectroscopy provides experimental validation of the electronic environment around different atomic centers. The chemical shifts observed for various hydrogen and carbon atoms reflect the electronic shielding effects created by the aromatic ring system and the electron-donating amino groups. The coupling patterns observed in the spectra provide additional information about the molecular connectivity and conformational preferences.

| Electronic Property | Characteristic | Relevance |

|---|---|---|

| Aromatic character | Localized to benzene ring | Stability and reactivity |

| Nitrogen lone pairs | Two available sites | Hydrogen bonding potential |

| Frontier orbital gap | Variable with substitution | Chemical reactivity indicator |

X-ray Crystallographic Data and Molecular Packing

While specific crystallographic data for 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine itself is not available in the search results, related tetrahydroisoquinoline compounds provide valuable insights into the solid-state behavior of similar heterocyclic systems. Crystal structure analysis of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate demonstrates the propensity of methylated tetrahydro-heterocycles to form hydrogen-bonded networks in the crystalline state.

The crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate reveals that the compound co-crystallizes with three water molecules in the asymmetric unit, leading to extensive hydrogen bonding networks throughout the crystal lattice. This behavior suggests that 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine, with its additional amino group, would likely exhibit even more complex hydrogen bonding patterns in the crystalline state due to the presence of multiple hydrogen bond donors and acceptors.

The molecular packing arrangements in tetrahydro-heterocyclic compounds are typically dominated by hydrogen bonding interactions when polar functional groups are present. The amino group at the 4-position of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine provides both hydrogen bond donor capabilities through its NH₂ protons and acceptor capabilities through the nitrogen lone pair electrons. These interactions would be expected to play a crucial role in determining the crystal packing motifs.

Computational studies on related 4-aminotetrahydroquinoline systems have investigated the stereochemical aspects of the amino group orientation and its effects on intermolecular interactions. The research has shown that the amino group can undergo stereoselective inversion processes, which may influence the crystalline packing arrangements and the overall stability of different polymorphic forms.

The presence of the methyl group on the ring nitrogen adds steric considerations to the crystal packing analysis. Methyl substituents can participate in weak hydrogen bonding interactions and van der Waals contacts that influence the overall packing efficiency and stability of the crystalline form. The balance between these different intermolecular forces determines the final crystal structure and physical properties of the solid material.

| Crystallographic Aspect | Expected Behavior | Based on Related Compounds |

|---|---|---|

| Hydrogen bonding | Extensive NH₂ interactions | Tetrahydroisoquinoline analogs |

| Water co-crystallization | Probable | Observed in methyl derivatives |

| Packing motifs | NH₂ directed networks | Amino-substituted heterocycles |

Propiedades

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCPFKPMDMJMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593768 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851390-46-0 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Process Description

- Starting Material: N-(2-chloroethyl)-N-methylbenzylamine hydrochloride.

- Catalyst: Granular aluminum chloride (AlCl3), typically 1.6 equivalents relative to the amine.

- Solvent: Decalin (decahydronaphthalene) is used as an inert high-boiling solvent.

- Conditions: The AlCl3 is suspended in decalin and heated to 80°C. The amine hydrochloride is added portion-wise over 45 minutes with intervals to allow HCl evolution to cease. The mixture is maintained at 80°C for 2 hours, then heated to 100°C for 46 hours to complete cyclization.

- Workup: After cooling, water is added slowly to quench the reaction, followed by phase separation and extraction with organic solvents such as ethyl acetate and dichloromethane. The aqueous phase is basified to pH 14 with NaOH and extracted again with dichloromethane.

- Purification: The crude product is converted to its hydrochloride salt by treatment with concentrated HCl in isopropanol, followed by crystallization upon cooling.

Key Parameters and Yields

| Parameter | Value/Range |

|---|---|

| AlCl3 equivalents | 1.6 |

| Initial temperature | 80°C |

| Cyclization temperature | 100°C |

| Reaction time | 46 hours |

| Solvent volume (decalin) | 5.7 volumes |

| pH adjustment | pH 14 with 10M NaOH |

| Crystallization temperature | 40–50°C |

| Product form | Hydrochloride salt crystals |

This method yields the target tetrahydroquinoline amine hydrochloride with high purity and is scalable for industrial applications.

Catalytic Hydrogenation of Quinolinone Precursors

Another approach involves the catalytic hydrogenation of 1-methyl-1,2,3,4-tetrahydroquinolin-4-one derivatives to the corresponding amine.

Process Description

- Starting Material: 1-methyl-1,2,3,4-tetrahydroquinolin-4-one or chloro-substituted analogs.

- Catalyst: Ruthenium on carbon or alumina (typically 5% metal loading).

- Conditions: Hydrogenation is carried out in the presence of an excess of amine solvent at temperatures between 100 and 200°C.

- Reaction Time: Several hours under hydrogen pressure.

- Workup: The reaction mixture is cooled, and the product is isolated by crystallization or chromatography.

Advantages

- High conversion rates (up to 100%).

- Yields approaching 99% relative to starting materials.

- Low levels of dehalogenated byproducts (<8%, often <1%).

This method is particularly useful for preparing substituted tetrahydroquinoline amines and allows for selective functionalization.

Enantioselective Synthesis via Povarov Reaction

For chiral 4-aminotetrahydroquinolines, including 1-methyl derivatives, enantioselective synthesis has been achieved using a three-component Povarov reaction catalyzed by chiral phosphoric acids.

Process Description

- Reactants: Anilines, aldehydes, and electron-rich alkenes.

- Catalyst: Chiral phosphoric acid.

- Outcome: Polysubstituted tetrahydroquinolines with enantiomeric ratios ranging from 89:11 to 99:1.

- Post-synthesis: Functional group interconversions allow rapid access to diverse 4-aminotetrahydroquinoline derivatives.

This method provides access to enantioenriched compounds useful in drug discovery, although it is more complex and less direct than cyclization or hydrogenation routes.

Reduction of Aldimines

Reduction of aldimines derived from appropriate amines and aldehydes can also yield tetrahydroquinoline amines.

Process Description

- Starting Materials: Aldimines prepared from anilines and aldehydes.

- Reducing Agents: Various hydride donors or catalytic hydrogenation.

- Conditions: Typically carried out in organic solvents such as dichloromethane at room temperature or slightly elevated temperatures.

- Purification: Recrystallization from solvent mixtures.

This method is useful for synthesizing substituted tetrahydroquinolines but is less commonly applied specifically to 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Agent | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Cyclization with AlCl3 | N-(2-chloroethyl)-N-methylbenzylamine HCl | AlCl3 | 80–100°C, 46 h, decalin solvent | High purity, crystalline salt | Industrially scalable, robust |

| Catalytic Hydrogenation | 1-methyl-1,2,3,4-tetrahydroquinolin-4-one | Ru/C or Ru/Al2O3 | 100–200°C, H2 atmosphere | Up to 99% yield | Suitable for substituted derivatives |

| Enantioselective Povarov Reaction | Anilines, aldehydes, alkenes | Chiral phosphoric acid | Room temp, multi-component | Moderate to high yield | Produces chiral amines, complex setup |

| Reduction of Aldimines | Aldimines from anilines and aldehydes | Hydride donors or H2 | Room temp to mild heating | Moderate yield | Less direct for 1-methyl derivative |

Research Findings and Notes

- The cyclization method using AlCl3 is well-documented for its efficiency and ability to produce the hydrochloride salt of 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine with high purity and crystallinity.

- Catalytic hydrogenation offers a clean route from quinolinone precursors, with excellent yields and minimal side reactions, making it suitable for scale-up and industrial synthesis.

- Enantioselective synthesis via Povarov reaction expands the chemical space for chiral derivatives but requires careful catalyst selection and reaction optimization.

- Reduction of aldimines is a classical approach but less specific for this compound and more suited for substituted analogs.

Análisis De Reacciones Químicas

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have diverse applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine involves several pathways:

Neuroprotection: It inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B), reducing the breakdown of neurotransmitters like dopamine and serotonin.

Antioxidant Activity: The compound scavenges free radicals, protecting neurons from oxidative stress.

Glutamate Antagonism: It inhibits glutamate-induced excitotoxicity, which is crucial in preventing neuronal damage.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine and selected analogs:

Key Observations:

- Substituent Effects : The 4-amine group in the target compound contrasts with ketone (4-one, ) or aryl amine (4-NHPh, ) functionalities, which alter reactivity and binding affinity.

- Stability : The hydrochloride salt of the target compound (C10H14N2·HCl) is more stable for storage compared to the free base .

Actividad Biológica

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is a compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is characterized by its tetrahydroquinoline structure, which contributes to its biological activity. The compound's molecular formula is , and it possesses a basic amine functional group that plays a crucial role in its interactions with biological targets.

The biological activity of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine has been linked primarily to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is known for its role in nociception and pain signaling. The compound acts as a TRPV1 antagonist , which can modulate pain pathways and reduce hyperalgesia in various models of pain.

Key Mechanisms:

- TRPV1 Antagonism : Inhibition of TRPV1 activity can lead to decreased sensitivity to noxious stimuli and reduce inflammatory pain responses .

- Analgesic Effects : The compound has shown potential in mitigating pain associated with conditions like osteoarthritis and chronic pain syndromes .

In Vitro Studies

In vitro studies have demonstrated that 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine exhibits significant anti-nociceptive effects. The following table summarizes key findings from relevant studies:

Case Studies

Several case studies have highlighted the therapeutic potential of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine:

- Chronic Pain Management : A study involving rats with induced arthritis showed that administration of the compound significantly reduced pain scores compared to control groups. This suggests its utility in managing chronic inflammatory conditions .

- Bladder Overactivity : In clinical observations, patients treated with formulations containing this compound reported improvements in symptoms associated with bladder overactivity. This aligns with the observed effects on TRPV1 receptors localized in bladder sensory afferents .

Future Directions and Research

The ongoing research into 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine suggests several avenues for future exploration:

- Combination Therapies : Investigating the efficacy of this compound in combination with other analgesics or anti-inflammatory agents could enhance therapeutic outcomes.

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level may uncover additional targets and pathways influenced by this compound.

- Clinical Trials : More extensive clinical trials are needed to validate its safety and efficacy across various populations and conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives, and how are yields optimized?

- Methodological Answer : Common approaches include reductive amination (e.g., using sodium triacetoxyborohydride in acetic acid) or nucleophilic substitution with tert-butyl carbamates . Yield optimization involves adjusting reaction conditions (e.g., catalytic KI in aqueous acetonitrile at 60°C) and purification via flash chromatography . For intermediates, hydrogenation with Pd/C under H₂ in ethanol is effective .

Q. Which analytical techniques are critical for confirming the structural identity of synthesized derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : To verify substituent positions and hydrogen environments (e.g., δ 2.30 ppm for methyl groups in piperidine derivatives) .

- ESI-MS/HRMS : For molecular weight confirmation (e.g., m/z 260.2 [M + 1] for (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl derivatives) .

- X-ray crystallography : Resolves 3D conformation and stereochemical assignments, particularly for metal-coordinated complexes .

Q. How are biological activity assays designed for preliminary screening of these compounds?

- Methodological Answer :

- In vitro models : Antimycobacterial activity is assessed via minimum inhibitory concentration (MIC) assays against M. tuberculosis H37Rv .

- Thioimidate coupling : Bioactive derivatives (e.g., thiophene-2-carboximidamide analogs) are tested for receptor binding using radiolabeled ligand displacement assays .

Advanced Research Questions

Q. How can stereochemical challenges in chiral 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine derivatives be addressed during synthesis?

- Methodological Answer :

- Chiral resolution : Use sulfinamide intermediates (e.g., (R)-configured amines) with HCl in dioxane to isolate enantiomers .

- Asymmetric catalysis : Employ transition-metal complexes (e.g., Rh or Ru catalysts) for stereoselective hydrogenation of quinoline precursors .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Cross-validation : Combine NMR (e.g., multiplicity analysis for adjacent protons) with high-resolution MS to confirm molecular formulas .

- Dynamic NMR : Detect conformational equilibria (e.g., ring-flipping in tetrahydroquinoline derivatives) by variable-temperature studies .

Q. How are structure-activity relationship (SAR) studies designed to optimize pharmacological properties?

- Methodological Answer :

- Systematic substitution : Vary substituents on the tetrahydroquinoline core (e.g., 8-fluoro or 6-nitro groups) and assess impacts on receptor binding .

- Pharmacophore modeling : Use computational tools to identify critical hydrogen-bond donors/acceptors (e.g., amine groups for µ-opioid receptor agonism) .

Q. What are the critical factors in scaling up synthesis from milligram to gram scale?

- Methodological Answer :

- Solvent selection : Replace DMF with acetonitrile or THF for safer large-scale reactions .

- Purification scalability : Transition from column chromatography to recrystallization (e.g., using Et₂O for HCl salt precipitation) .

Q. How are degradation products identified under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.